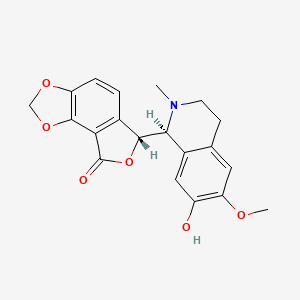
(+)-Corlumidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Corlumidine is a chiral compound known for its unique chemical properties and potential applications in various fields. As a stereoisomer, it exhibits specific interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Corlumidine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
化学反应分析
Types of Reactions
(+)-Corlumidine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
科学研究应用
(+)-Corlumidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (+)-Corlumidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways and exert its effects. The exact pathways and targets may vary depending on the application and context.
相似化合物的比较
(+)-Corlumidine can be compared with other chiral compounds, such as:
(-)-Corlumidine: The enantiomer with opposite stereochemistry, exhibiting different biological activities.
Chiral amines: Similar compounds with varying side chains and functional groups.
Chiral alcohols: Compounds with hydroxyl groups, used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting interactions with biological systems, making it a valuable compound in research and industry.
生物活性
(+)-Corlumidine, a member of the imidazoline class of compounds, has garnered interest for its potential biological activities, particularly in the context of cardiovascular and neurological effects. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is structurally related to clonidine, a well-known alpha-2 adrenergic agonist. Both compounds exhibit similar properties but differ in their specific biological activities and receptor affinities. This compound has been studied for its effects on various physiological systems, particularly its influence on blood pressure regulation and potential neuroprotective effects.
The primary mechanism of action for this compound involves its interaction with alpha-2 adrenergic receptors (α2-ARs). Activation of these receptors leads to:
- Reduced sympathetic outflow : This results in lower heart rate and blood pressure.
- Analgesic effects : Similar to clonidine, this compound may modulate pain pathways through central nervous system mechanisms.
- Neuroprotective properties : Research suggests that it may have protective effects against neuronal damage in ischemic conditions.
Pharmacological Profile
The pharmacological activities of this compound can be summarized as follows:
| Activity | Effect | Mechanism |
|---|---|---|
| Alpha-2 adrenergic agonism | Decreased heart rate and blood pressure | Central nervous system modulation |
| Analgesia | Pain relief | Inhibition of pain signal transmission |
| Neuroprotection | Protection against ischemic injury | Reduction of oxidative stress and apoptosis |
Case Studies and Research Findings
- Cardiovascular Effects : A study examined the effects of this compound on hypertensive models. It demonstrated significant reductions in systolic and diastolic blood pressure in animal models, suggesting its potential as an antihypertensive agent .
- Neuroprotective Effects : In a model of cerebral ischemia, this compound was shown to reduce infarct size and improve neurological outcomes. The proposed mechanism involved the activation of SIRT1 signaling pathways, which are known to protect against cellular stress .
- Analgesic Properties : A clinical trial investigated the analgesic efficacy of this compound in patients with chronic pain conditions. Results indicated a substantial reduction in pain scores compared to baseline measurements, supporting its use as an adjunct therapy for pain management .
Comparative Analysis with Clonidine
While this compound shares some pharmacological properties with clonidine, differences in receptor selectivity and side effect profiles have been noted. The following table highlights these distinctions:
| Feature | This compound | Clonidine |
|---|---|---|
| Receptor Affinity | Primarily α2-ARs with some imidazoline activity | Strong α2-AR agonist |
| Cardiovascular Effects | Significant hypotensive effects | Antihypertensive; also causes sedation |
| Analgesic Effects | Moderate analgesic properties | Strong analgesic effects via epidural routes |
属性
分子式 |
C20H19NO6 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
(6R)-6-[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)17(21)18-11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,22H,5-6,9H2,1-2H3/t17-,18+/m0/s1 |
InChI 键 |
IORPHWDBRHOADK-ZWKOTPCHSA-N |
手性 SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















